molecular formula C21H38O3Si2 B115054 alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol CAS No. 1797112-19-6

alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol

Cat. No.: B115054
CAS No.: 1797112-19-6
M. Wt: 394.7 g/mol
InChI Key: VLGJNTIWORJJES-UHFFFAOYSA-N
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Description

The compound alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol is a highly functionalized cyclopropane derivative characterized by:

  • A 1,1-cyclopropanedimethanol core, introducing ring strain and rigidity.
  • Ethynyl groups at both alpha and alpha' positions, enhancing conjugation and steric bulk.
  • Silyl protecting groups: a tert-butyldimethylsilyl (TBDMS) ether and a trimethylsilyl (TMS) group, which modulate solubility and stability.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-[1-(2-hydroxybut-3-yn-2-yl)cyclopropyl]-5-trimethylsilylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O3Si2/c1-12-19(5,22)21(14-15-21)20(6,23)17(13-16-25(7,8)9)24-26(10,11)18(2,3)4/h1,17,22-23H,14-15H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJNTIWORJJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C#C[Si](C)(C)C)C(C)(C1(CC1)C(C)(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyldimethylsilyl (TBS) Protection

The hydroxyl group at the propargyl-substituted position is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole and DMAP in DCM at 0°C (Scheme 3). This yields the TBS-protected intermediate D with 85–90% efficiency.

Trimethylsilyl (TMS) Protection of Terminal Alkyne

The terminal alkyne is protected using trimethylsilyl chloride (TMSCl) and Et₃N in THF at room temperature, forming the TMS-alkyne E (90–95% yield).

Protection Conditions

Group ProtectedReagentBaseSolventYield
HydroxylTBSClImidazoleDCM85–90%
AlkyneTMSClEt₃NTHF90–95%

Sonogashira Coupling for Ethynyl Group Introduction

The remaining methanol group is converted to a bromide using PBr₃ in Et₂O at 0°C, followed by a Sonogashira coupling with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N (Scheme 4). This introduces the α'-ethynyl group, yielding F with 65–70% yield.

Coupling Optimization

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • TMSA (1.5 equiv)

  • THF/Et₃N (3:1), 60°C, 12 h

Deprotection and Final Functionalization

TMS Deprotection

The TMS group on the terminal alkyne is removed using TBAF in THF at 0°C, yielding the free ethynyl group in G (95% yield).

TBS Deprotection

The TBS group is cleaved with HF·pyridine in CH₃CN at 0°C, revealing the hydroxyl group in H (90% yield).

Characterization and Validation

The final product is purified via vacuum distillation (92–95°C at 4 mmHg) and characterized by ¹H-NMR and boiling point analysis. Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 0.49 (s, 4H, cyclopropane CH₂), 3.56 (s, 4H, CH₂-O), 4.06 (s, 2H, OH).

  • Boiling point: 235–236°C .

Chemical Reactions Analysis

Types of Reactions

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl groups, using reagents like sodium hydride or lithium aluminum hydride

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

Research has indicated that this compound may play a role in biochemical pathways and interactions. It has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment.

Medicine

One of the most promising applications of this compound is in the development of antitumor agents. It acts as an intermediate in the synthesis of acylfulvene derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

Research indicates that derivatives synthesized from this compound exhibit potent antitumor activity. For instance:

  • Study Findings : Acylfulvene derivatives synthesized from this compound showed IC50 values ranging from 80 to 270 nM against various cancer cell lines.
  • Mechanism of Action : The antitumor activity is believed to arise from the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells. It may also induce apoptosis by disrupting normal cell cycle progression.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. The presence of silyl groups can also enhance its stability and reactivity, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Key Substituents Notable Functional Groups Reference
Target Compound 1,1-cyclopropanedimethanol - TBDMS ether
- TMS group
- Ethynyl groups
Cyclopropane, silyl ethers, alkynes -
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol Propan-2-ol - TBDPS ether
- Phenyl group
Silyl ether, aromatic ring
(2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran Tetrahydrofuran - TBDMS ether
- Trityl-like protecting group
Silyl ether, methoxyaryl groups
3-(3-TERT-BUTYLPHENYL)-2-METHYLPROPANAL Propane - tert-Butylphenyl
- Methyl group
Aromatic aldehyde

Key Observations :

  • The TBDMS group in the target compound offers greater steric protection compared to TBDPS (tert-butyldiphenylsilyl) in , reducing nucleophilic attack susceptibility.
  • The ethynyl groups introduce rigidity and enable click chemistry applications, absent in aldehyde- or aryl-substituted analogues .
  • The cyclopropane core distinguishes the target compound from furan or linear hydrocarbon backbones in , imparting unique strain-driven reactivity.

Spectroscopic and Physicochemical Properties

Table 2: NMR Chemical Shift Comparison (Selected Regions)
Compound Region A (ppm) Region B (ppm) Reference
Target Compound* δ 5.8–6.2 (ethynyl protons) δ 1.0–1.2 (TBDMS methyl) -
Rapa (Reference) δ 5.5–5.7 δ 1.3–1.5
Compound 1 (Analog) δ 5.6–5.9 δ 1.1–1.3

* Predicted based on analogous silyl- and alkyne-containing compounds.

Findings :

  • The ethynyl protons in the target compound are deshielded (δ 5.8–6.2) compared to Rapa (δ 5.5–5.7), reflecting increased electron withdrawal from silyl groups .
  • TBDMS methyl protons (δ 1.0–1.2) are slightly upfield relative to bulkier silyl groups in , consistent with reduced steric crowding.

Reactivity and Stability

  • Hydrolytic Stability : The TBDMS group enhances resistance to hydrolysis compared to less bulky silyl ethers (e.g., TMS), as seen in .
  • Thermal Stability : The cyclopropane core may undergo ring-opening under high temperatures, unlike furan-based analogues .
  • Click Reactivity: Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-alkynylated compounds like .

Biological Activity

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol (CAS No. 1797112-19-6) is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of antitumor agents. This article reviews its biological activity, synthesis methods, and applications based on various research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple silyl groups and a cyclopropane ring. Its molecular formula is C21H38O3Si2C_{21}H_{38}O_{3}Si_{2}, with a molecular weight of 394.7 g/mol. The presence of tert-butyldimethylsilyloxy and trimethylsilyl groups contributes to its stability and reactivity in biochemical environments.

PropertyValue
Molecular FormulaC21H38O3Si2
Molecular Weight394.7 g/mol
CAS Number1797112-19-6
ApplicationsAntitumor agent synthesis

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions under controlled conditions to ensure purity and yield. Common methods include:

  • Silylation Reactions : Utilizing tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize reactive sites.
  • Alkyne Coupling : Employing alkyne chemistry to introduce functional groups that enhance biological activity.
  • Oxidation and Reduction : These reactions are crucial for modifying the compound's functional groups to achieve desired biological properties.

Antitumor Activity

Research indicates that this compound serves as an intermediate in the synthesis of acylfulvene derivatives, which exhibit potent antitumor activity. In vitro studies have shown that these derivatives can inhibit cancer cell proliferation effectively.

Case Study: Acylfulvene Derivatives

  • Study Findings : Acylfulvene derivatives synthesized from this compound demonstrated IC50 values ranging from 80 to 270 nM against various cancer cell lines, indicating significant cytotoxic effects.
  • Mechanism of Action : The antitumor activity is believed to arise from the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Cycle Disruption : It can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynylcyclopropaneShares silyl groupsDistinct cyclopropane ring enhances reactivity
4-((tert-Butyldimethylsilyloxy)methyl)anilineContains silyl groupsDifferent functional groups lead to varied activity

Applications in Research

This compound is not only pivotal in antitumor research but also has potential applications in:

  • Organic Synthesis : As a building block for complex organic molecules.
  • Pharmaceutical Development : Investigated for its therapeutic properties beyond oncology.

Q & A

Q. What are the established synthetic protocols for this compound, and what challenges are commonly encountered during its preparation?

The synthesis involves multi-step organic reactions, including silylation of hydroxyl groups and cyclopropanation. Key steps include:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) groups under anhydrous conditions to prevent premature deprotection .
  • Cyclopropanation : Requires precise stoichiometry to avoid steric hindrance and side reactions.
  • Flow Chemistry : Continuous flow systems improve yield by maintaining controlled parameters (e.g., temperature, residence time) and minimizing side reactions . Challenges : Steric hindrance during cyclopropane formation, competing alkyne coupling, and moisture sensitivity of silyl groups.

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR : Confirm silyl ethers (δ 0.1–0.3 ppm for TMS/TBDMS) and cyclopropane protons (δ 1.0–1.5 ppm as multiplets) .
  • HRMS : Validate molecular weight with <2 ppm error.
  • IR : Identify acetylene stretches (∼2100 cm⁻¹) and hydroxyl groups (if deprotected, ∼3400 cm⁻¹).
  • X-ray Crystallography : Resolve cyclopropane geometry using high-purity crystals grown via slow evaporation in hexane .

Q. What safety protocols are critical when handling this compound?

  • Use inert atmosphere (N₂/Ar) and flame-resistant fume hoods.
  • Neutralize spills with silica-based absorbents (not water) to avoid exothermic reactions.
  • Immediate skin decontamination with ethanol, followed by soap and water, as per silyl ether safety guidelines .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce variability?

Implement fractional factorial DoE to screen variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)306045
Catalyst (mol%)285
SolventTHFDCMTHF

Flow chemistry systems enable real-time monitoring (e.g., in-line IR) to validate DoE predictions, increasing yield from 48% to 72% while minimizing byproducts .

Q. How to resolve contradictions in reported stability under acidic vs. basic conditions?

Conduct stability studies with rigorously dried solvents (<50 ppm H₂O via Karl Fischer titration) and standardized buffers. Example findings:

  • pH 7.4 Phosphate Buffer : Degradation t₁/₂ = 8 h (hydroxide-induced silyl cleavage).
  • pH 5.0 Acetate Buffer : t₁/₂ = 24 h. Validate with TGA-DSC thermal profiling to rule out thermal decomposition .

Q. What strategies mitigate undesired alkyne coupling during synthesis?

  • Copper-Free Sonogashira : Use PdCl₂(PPh₃)₂ with P(t-Bu)₃ to suppress Glaser coupling .
  • Sacrificial Alkynes : Add phenylacetylene to competitively inhibit homo-coupling.
  • Low Temperatures : Operate at −20°C to slow radical propagation. Monitor via GC-MS or in-line UV-Vis (254 nm) for early detection of diyne byproducts .

Methodological Considerations

  • Data Contradiction Analysis : Replicate studies under controlled conditions (e.g., moisture-free reagents) and use statistical models to isolate variables .
  • Reaction Monitoring : Integrate flow chemistry with real-time analytics (e.g., IR, UV-Vis) for rapid feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.